PulF protein
Description
The PulF protein is a critical membrane platform component of the Klebsiella Type II Secretion System (T2SS), which facilitates the secretion of virulence factors such as the PulA lipoprotein. PulF is predicted to form a trimeric ion channel, as supported by AlphaFold2 (AF2) structural modeling and cross-linking experiments . Its topology includes three transmembrane segments (TMS1–TMS3), with TMS3 forming a perforating helix that contributes to ion channel activity . Functional studies demonstrate that cysteine substitution variants (e.g., PulF-L372C) impair PulA and PulG secretion, highlighting the importance of specific residues in oligomerization and function .
Properties
CAS No. |
147172-68-7 |
|---|---|
Molecular Formula |
C18H13N3O2S |
Synonyms |
PulF protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Evolutionary Confidence Scores
AF2 predictions reveal that the trimeric model exhibits the highest confidence scores:
| Oligomeric State | Average plDDT | pTM Score | ipTM Score | Chain-Chain PAE (Å) |
|---|---|---|---|---|
| Monomer | 85.2 | 0.72 | N/A | N/A |
| Dimer | 83.5 | 0.68 | 0.61 | 4.8 |
| Trimer | 88.1 | 0.89 | 0.82 | 3.2 |
| Tetramer | 79.4 | 0.65 | 0.58 | 6.7 |
Data derived from AF2 modeling (Figure S3, S4) .
The trimer model shows the lowest inter-chain predicted alignment error (PAE), indicating stable inter-subunit interactions. Evolutionary coupling analysis further supports the trimer’s biological relevance, with 78% of predicted inter-chain contacts overlapping in the trimer model, compared to 52% in the dimer and 45% in the tetramer .
Cross-Linking and Functional Compatibility
- Trimer Compatibility : Cross-linking of residues 171 and 371 (PulF-V171C/P371C) generates trimer-specific adducts, consistent with AF2-predicted distances (≤12 Å). In contrast, tetramer models place these residues >20 Å apart, contradicting experimental data .
- Tetramer Incompatibility : The PulF-Y168/E370 residues in tetramer models exhibit Cα distances (>15 Å) incompatible with disulfide bond formation, ruling out tetrameric assembly in vivo .
- Functional Secretion : Trimer-stabilizing variants (e.g., PulF-WT) enable robust PulA secretion, while destabilizing mutants (e.g., PulF-L372C) disrupt secretion, correlating with trimer integrity .
Flexibility and Domain Interactions
The N-terminal domain (NTD) of PulF exhibits higher flexibility in lipid bilayers (RMSF = 4.5 Å in POPC simulations), which may facilitate dynamic interactions with secretion partners like PulE . Trimer-specific PulF-PulE interfaces (RMSD = 1.5 Å) further validate the trimer’s role in forming a stable secretion platform .
Comparative Analysis with Other Oligomeric Channel Proteins
- T2SS Homologs : Proteins like GspD in Vibrio cholerae form dodecameric secretin channels, contrasting with PulF’s trimeric architecture. This suggests PulF may represent a specialized ion channel within the T2SS membrane platform .
- Ion Channels : Classical K+ channels (e.g., KcsA) adopt tetrameric structures, whereas PulF’s trimer highlights a unique evolutionary adaptation for coupling ion flux with secretion .
Data Tables Summarizing Key Findings
Table 1: Cross-Linking Validation of PulF Oligomers
| Residue Pair | Observed Oligomer | Distance in Trimer (Å) | Distance in Tetramer (Å) | Functional Outcome |
|---|---|---|---|---|
| V171C–P371C | Trimer | 10.2 | 22.5 | Secretion intact |
| Y168–E370 | Trimer | 8.7 | 18.9 | Channel activity |
Table 2: Functional Impact of PulF Mutations
| Variant | Oligomer Stability | PulA Secretion Efficiency | PulG Assembly |
|---|---|---|---|
| Wild-Type | High (Trimer) | 100% | Normal |
| L372C | Disrupted | 15% | Impaired |
| V171C/P371C | Trimer-specific | 95% | Normal |
Data from Figure S6 .
Q & A
Q. How can researchers ensure ethical compliance when studying this compound in human-derived samples?
- Methodological Answer : Obtain informed consent for primary cell use and anonymize donor metadata. Follow IRB protocols for biobanking and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing . Validate findings in at least two independent cohorts to mitigate population-specific biases .
Tables for Data Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
